molecular formula C19H22FN3O4 B14988283 ethyl N-({1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)glycinate

ethyl N-({1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)glycinate

Cat. No.: B14988283
M. Wt: 375.4 g/mol
InChI Key: NJVRRAWDQZUHEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-({1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)glycinate is a complex organic compound that features an indole moiety, a pyrrolidine ring, and a glycinate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-({1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)glycinate typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized through various methods, including Fischer indole synthesis and Bartoli indole synthesis . The subsequent steps involve the formation of the pyrrolidine ring and the attachment of the glycinate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-({1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)glycinate can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives .

Scientific Research Applications

Ethyl N-({1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)glycinate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl N-({1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)glycinate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, influencing cellular pathways and biological processes. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl N-({1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)glycinate is unique due to its combination of the indole moiety with a pyrrolidine ring and a glycinate ester. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H22FN3O4

Molecular Weight

375.4 g/mol

IUPAC Name

ethyl 2-[[1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carbonyl]amino]acetate

InChI

InChI=1S/C19H22FN3O4/c1-2-27-18(25)10-22-19(26)13-7-17(24)23(11-13)6-5-12-9-21-16-4-3-14(20)8-15(12)16/h3-4,8-9,13,21H,2,5-7,10-11H2,1H3,(H,22,26)

InChI Key

NJVRRAWDQZUHEL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)C1CC(=O)N(C1)CCC2=CNC3=C2C=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.